1,1'-Thiocarbonyldiimidazole

Catalog No.
S604645
CAS No.
6160-65-2
M.F
C7H6N4S
M. Wt
178.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Thiocarbonyldiimidazole

CAS Number

6160-65-2

Product Name

1,1'-Thiocarbonyldiimidazole

IUPAC Name

di(imidazol-1-yl)methanethione

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

InChI

InChI=1S/C7H6N4S/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H

InChI Key

RAFNCPHFRHZCPS-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)C(=S)N2C=CN=C2

Synonyms

di-1H-Imidazol-1-ylmethanethione; 1,1’-Carbonothioylbis-1H-imidazole; , 1,1’-(Thiocarbonyl)diimidazole; 1,1’-(Thiocarbonyl)bis[imidazole]; 1,1’-(Thiocarbonyl)diimidazole; 1-(1H-Imidazol-1-ylcarbothioyl)-1H-imidazole; Diimidazol-1-ylmethanthione; N,N’

Canonical SMILES

C1=CN(C=N1)C(=S)N2C=CN=C2

1,1'-Thiocarbonyldiimidazole is a compound characterized by its dual imidazole rings and thiourea structure. Its chemical formula is C7_7H6_6N4_4S, and it has a molar mass of 178.21 g/mol. This compound serves as a sulfur analog to carbonyldiimidazole, which is commonly used as a peptide coupling reagent. The presence of two imidazole rings allows for versatile chemical reactivity, making it a valuable tool in organic synthesis and biochemical applications .

During the deoxygenation process, TCDI reacts with the diol to form a cyclic thionocarbonate intermediate. This intermediate readily loses carbon dioxide (CO2), ultimately leading to the formation of the desired alkene.

Enantioselective Total Synthesis

TCDI demonstrates further utility in the field of enantioselective total synthesis, which aims to synthesize complex organic molecules with a specific spatial arrangement of atoms (chirality).

Research has shown the effectiveness of TCDI as a reagent in the enantioselective total synthesis of various natural products, including:

  • (+)-Hapalindole Q: A marine alkaloid exhibiting promising anticancer properties
  • 12-epi-Fischerindole U: A marine alkaloid with potential anti-inflammatory and antitumor activities
  • Welwitindolinone A: A plant alkaloid with insecticidal properties

These applications highlight the valuable role of TCDI in constructing complex chiral molecules with potential therapeutic and agricultural significance.

RAFT/MADIX Polymerization

Beyond its applications in organic synthesis, TCDI also serves as a precursor for chain transfer agents (CTAs) employed in Reversible Addition-Fragmentation Chain Transfer (RAFT) and Macromolecular Design via Interchange of Xanthates (MADIX) polymerization techniques.

These techniques enable the controlled synthesis of well-defined polymers with desired properties such as molecular weight and chain architecture. TCDI facilitates the preparation of specific CTAs, including trithiocarbonates, xanthates, and dithiocarbamates, which play a vital role in mediating the controlled polymerization process.

  • Peptide Coupling: Similar to carbonyldiimidazole, it can facilitate the formation of peptide bonds.
  • Corey–Winter Olefin Synthesis: The compound can be utilized in this reaction to convert vicinal diols into alkenes via the formation of cyclic thionocarbonates .
  • Barton–McCombie Deoxygenation: It can replace carbonothioyl species in deoxygenating secondary alcohols, producing hydrocarbons under mild conditions .
  • Synthesis of Thioamides and Thiocarbamates: The compound is instrumental in synthesizing various thioamides and thiocarbamates through nucleophilic substitution reactions .

While specific biological activities of 1,1'-thiocarbonyldiimidazole are less documented compared to its chemical applications, compounds with similar structures often exhibit antimicrobial and antifungal properties. Its role in biochemical synthesis suggests potential utility in drug development, particularly in creating compounds with therapeutic effects. Further research may elucidate specific biological interactions and mechanisms .

Unique FeaturesCarbonyldiimidazoleImidazole derivativePeptide couplingMore reactive than 1,1'-thiocarbonyldiimidazoleThiophosgeneThioesterSynthesis of thioestersHighly toxic; less desirable for certain applicationsThioformamideThiourea derivativeSynthesis of thioamidesLess versatile than 1,1'-thiocarbonyldiimidazole2-MercaptoethylamineAmino-thiolBioconjugation reactionsMore biologically active but less stable

The unique aspect of 1,1'-thiocarbonyldiimidazole lies in its balance between reactivity and safety compared to thiophosgene and its versatility in both organic synthesis and potential biological applications.

Interaction studies involving 1,1'-thiocarbonyldiimidazole primarily focus on its reactivity with nucleophiles such as alcohols and amines. The formation of imidazolide intermediates during reactions allows for further transformations, including radical-based deoxygenation processes. Mechanistic studies have shown that the compound can autocatalyze certain reactions, enhancing its utility in synthetic pathways .

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (70%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6160-65-2

Wikipedia

Thiocarbonyldiimidazole

Dates

Modify: 2023-08-15

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